molecular formula C22H19N3O3 B2628739 2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-05-6

2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2628739
CAS RN: 896620-05-6
M. Wt: 373.412
InChI Key: IHRLUCBMROBEDS-UHFFFAOYSA-N
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Description

This compound is a chemical with the linear formula C22H19N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C22H19N3O2 . It has a molecular weight of 357.416 . For a more detailed structural analysis, specialized software or experimental techniques like X-ray crystallography would be needed.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources . These properties could be determined through experimental testing.

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

A study by Mandzyuk et al. (2020) found that derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which include the chemical structure , have significant antimicrobial, anti-inflammatory, and antioxidant activities. These compounds showed high activity against S. aureus and possessed anti-inflammatory effects superior to the reference drug diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020).

Antitumor and Anti-Inflammatory Activities

Another study conducted by Horishny et al. (2020) synthesized derivatives containing the 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl moiety. These compounds were evaluated for their antitumor and anti-inflammatory activities, indicating potential applications in cancer and inflammation research (Horishny et al., 2020).

Molluscicidal Activity

Nawwar et al. (1993) researched various compounds including dihydropyrazolo[1,5-c][1,3]benzoxazines for their molluscicidal properties. They identified several derivatives that showed promising results as molluscicidal agents, suggesting a potential use in pest control and environmental management (Nawwar et al., 1993).

Structural and Theoretical Studies

Gumus et al. (2018) conducted a study on the molecular structure of a compound closely related to 2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol. They performed single-crystal X-ray diffraction and FT-IR spectroscopy, providing insights into the structural and theoretical aspects of these types of compounds (Gumus et al., 2018).

Antifungal Activity

Zhang et al. (2016) synthesized compounds including 2-(pyrazolo[1,5-a]pyrimidin-yl)phenols, structurally related to the chemical , and evaluated their antifungal abilities. They discovered that some of these compounds exhibited good antifungal abilities against various phytopathogenic fungi (Zhang et al., 2016).

DNA-PK and PI3K Inhibition

Morrison et al. (2014) explored the use of 2-amino-substituted-1,3-benzoxazines, which include the core structure , for the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This study suggests potential applications in cancer research and treatment (Morrison et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-10-4-8-16-18-12-17(15-7-2-3-9-19(15)26)24-25(18)22(28-21(16)20)14-6-5-11-23-13-14/h2-11,13,18,22,26H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRLUCBMROBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol

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